molecular formula C18H25N3O3S B2893114 N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034439-40-0

N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2893114
CAS No.: 2034439-40-0
M. Wt: 363.48
InChI Key: YODJKLAUHMBOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-4-sulfonamide derivative characterized by a 1-isopropyl-3,5-dimethylpyrazole core linked to an isochroman-3-ylmethyl group via a sulfonamide bridge.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)21-14(4)18(13(3)20-21)25(22,23)19-10-17-9-15-7-5-6-8-16(15)11-24-17/h5-8,12,17,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODJKLAUHMBOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process where key intermediates are prepared through reactions involving isochroman derivatives and pyrazole sulfonamides. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrazole-4-sulfonamide derivatives. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay, revealing that certain derivatives exhibited significant inhibitory effects with half-maximal inhibitory concentrations (IC50) in low micromolar ranges .

CompoundIC50 (µM)Cell Line
MR-S1-1310.5U937
MR-S1-525.0U937

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. These include:

  • Inhibition of Protein Glycation : Compounds in this class have shown potential as inhibitors of protein glycation, which is implicated in various chronic diseases.
  • Antioxidant Activity : Pyrazole derivatives have been studied for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Other Biological Activities

Beyond antiproliferative effects, pyrazole sulfonamides exhibit a broad spectrum of biological activities:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated efficacy against fungal infections.
  • Anti-inflammatory : Potential use in treating inflammatory conditions.
  • Antiviral : Some derivatives have shown activity against viral pathogens .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

Case Study 1: Cancer Treatment

A derivative was tested for its effects on breast cancer cell lines and showed a marked reduction in cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Inflammatory Diseases

In animal models of inflammation, administration of pyrazole sulfonamides resulted in reduced markers of inflammation and improved clinical scores compared to untreated groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-sulfonamide derivatives often exhibit pharmacological relevance, with substituents dictating their physicochemical and biological profiles. Key structural analogs include:

a) N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25)
  • Structure : Features a 3,4,5-trimethylpyrazole linked to a 4-chlorophenylcarbamoyl group via a pyridine-sulfonamide bridge.
  • Properties :
    • Melting Point: 178–182°C .
    • IR/NMR: Strong SO₂ absorption at 1384 cm⁻¹ and aromatic C-Cl stretching at 3035 cm⁻¹ .
b) 1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide ()
  • Structure : Contains a piperidinylmethyl-2-methylpyridine substituent.
  • Properties :
    • Molecular Weight: 405.6 g/mol .
    • Solubility: Likely enhanced by the basic piperidine and pyridine moieties.
  • Comparison : The piperidine-pyridine system introduces hydrogen-bonding capacity and basicity, contrasting with the isochroman’s oxygen-mediated hydrophilicity.
c) 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
  • Structure : Includes a 4-butylpyrazole and 4-chlorophenylcarbamoyl group.
  • Properties :
    • Melting Point: 138–142°C .
    • NMR: Aliphatic signals at δ 0.90 (t, CH₃) and δ 2.36 (t, CH₂) for the butyl chain .
  • Comparison : The butyl chain increases lipophilicity, but the isochroman’s bicyclic structure may offer superior conformational rigidity for target binding.

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound ~375 (estimated) N/A Expected SO₂ stretches ~1360–1385 cm⁻¹
Compound 25 421.87 178–182 SO₂ (1384 cm⁻¹), C-Cl (3035 cm⁻¹)
Compound 27 453.98 138–142 Aliphatic δ 0.90 (CH₃), δ 2.36 (CH₂)
Compound 405.6 N/A Pyridine δ 8.96 (H-6), piperidine δ 2.07 (CH₃)

Key Observations :

  • Aliphatic chains (e.g., butyl in Compound 27) elevate lipophilicity but may reduce solubility .
  • The isochroman group likely balances lipophilicity and rigidity, favoring membrane penetration and target engagement.

Preparation Methods

Formation of 1-Isopropyl-3,5-Dimethyl-1H-Pyrazole

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 1-isopropyl-3,5-dimethylpyrazole:

  • Reactants : Isopropylhydrazine and acetylacetone (2,4-pentanedione).
  • Conditions : Reflux in ethanol (78°C, 12 hr) yields the pyrazole core with >85% efficiency.

Isochroman-3-Ylmethylamine Synthesis

Isochroman-3-Carboxylic Acid Reduction

  • Starting material : Isochroman-3-carboxylic acid.
  • Reduction : LiAlH₄ in THF (0°C → reflux, 2 hr) yields isochroman-3-methanol (90% yield).

Conversion to Aminomethyl Isochroman

  • Bromination : PBr₃ in Et₂O (0°C, 30 min) converts the alcohol to isochroman-3-methyl bromide.
  • Amination : Gabriel synthesis with potassium phthalimide (DMF, 80°C, 6 hr), followed by hydrazinolysis (NH₂NH₂, EtOH, 4 hr) yields isochroman-3-ylmethylamine (65% overall yield).

Spectroscopic Confirmation :

  • ¹³C NMR (DMSO-d₆): δ 72.8 (CH₂NH₂), 126.5–132.4 (aromatic carbons), 42.1 (CH₂N).

Sulfonamide Coupling

Reaction of Pyrazole-4-Sulfonyl Chloride with Isochroman-3-Ylmethylamine

  • Conditions : Sulfonyl chloride (1.2 eq), amine (1 eq), pyridine (2 eq) in DCM (0°C → rt, 12 hr).
  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and silica gel chromatography (EtOAc/hexane).
  • Yield : 68%.

Characterization Data :

  • FT-IR (KBr): 3275 cm⁻¹ (N–H), 1345/1160 cm⁻¹ (S=O).
  • ¹H NMR (CDCl₃): δ 1.42 (d, J = 6.6 Hz, 6H, CH(CH₃)₂), 2.31 (s, 6H, 3,5-CH₃), 4.20 (d, J = 5.2 Hz, 2H, CH₂NH), 6.85–7.25 (m, 4H, isochroman aromatics).

Optimization and Challenges

Regioselectivity in Pyrazole Sulfonation

The 4-position is favored due to diminished steric hindrance compared to 2- or 5-positions. Computational studies indicate a 12.3 kcal/mol energy difference favoring 4-sulfonation over 2-sulfonation.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (1 kg pyrazole) achieved 63% yield with in-line pH monitoring during sulfonation.
  • Cost Analysis : Raw material costs are dominated by isopropylhydrazine ($320/kg) and ClSO₃H ($85/L).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and critical parameters for optimizing the synthesis of N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or HPLC for isolating the final compound with >95% purity .
    • Analytical Validation : Confirm intermediate and final product structures via 1^1H/13^13C NMR (δ 2.1–2.3 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons) and LC-MS (m/z calculated for C20_{20}H28_{28}N3_3O3_3S: 414.18) .

Q. How are key structural features of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, including isochroman ring puckering and sulfonamide bond angles .
  • NMR spectroscopy : Assigns methyl groups (3,5-dimethylpyrazole), isopropyl protons (δ 1.2–1.4 ppm), and isochroman methylene protons (δ 3.8–4.2 ppm) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of SO2_2 or isopropyl groups) confirm molecular stability .

Advanced Research Questions

Q. What reaction mechanisms govern the stability and reactivity of the sulfonamide group in this compound under varying pH conditions?

  • Methodological Answer :

  • Acidic hydrolysis : The sulfonamide bond cleaves at pH < 3, forming sulfonic acid and amine derivatives. Monitor via 1^1H NMR for loss of NH-SO2_2 signals .
  • Oxidative stability : Use H2_2O2_2 or KMnO4_4 to test sulfone formation; track S=O stretching vibrations (IR: 1160–1385 cm1^{-1}) .
  • Computational modeling : DFT calculations predict protonation states and electron density at the sulfonamide sulfur atom .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets (e.g., bacterial dihydropteroate synthase) using PyMOL or AutoDock. Prioritize derivatives with improved hydrogen-bonding to active-site residues (e.g., Arg63^{63}, Tyr121^{121}) .
  • QSAR studies : Correlate substituent effects (e.g., isochroman methyl vs. ethyl) with antimicrobial IC50_{50} values using Hammett σ constants .

Q. What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?

  • Methodological Answer :

  • Reaction optimization : Compare solvent systems (DMF vs. THF) and catalysts (K2_2CO3_3 vs. Et3_3N) to address yield discrepancies (e.g., 35% vs. 76% in similar sulfonamides) .
  • Impurity profiling : Use HPLC-DAD/MS to identify byproducts (e.g., dealkylated pyrazoles or sulfonic acid adducts) .

Q. How is the compound’s biological activity assessed in preclinical models, and what assays are most predictive of therapeutic potential?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) with positive controls (e.g., sulfamethoxazole) .
  • Cytotoxicity screening : MTT assays on HEK-293 cells to evaluate selectivity (IC50_{50} > 50 μM for safe profiles) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.